

The Chemical Architecture of Brevenal: A Technical Guide

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Compound of Interest

Compound Name: *Brevenal*

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Abstract

Brevenal, a complex polyether marine natural product, has garnered significant attention for its unique biological activity as a brevetoxin antagonist. Isolated from the dinoflagellate *Karenia brevis*, the causative organism of Florida's red tides, **brevenal** presents a fascinating and intricate chemical structure. This document provides a comprehensive overview of the chemical structure of **brevenal**, detailing its molecular formula, IUPAC name, and key physicochemical properties. Furthermore, it outlines the experimental methodologies pivotal to its structural elucidation, including spectroscopic analysis and confirmation through total synthesis.

Chemical Structure and Properties

Brevenal is a pentacyclic polyether with a complex stereochemistry. Its structure has been determined and later revised based on extensive spectroscopic analysis and confirmed by total synthesis.

The definitive structure of (-)-**Brevenal** is presented below:

(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.0^{3,13}.0^{5,10}.0^{18,24}]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal[1]

Quantitative Data Summary

A summary of the key quantitative data for **Brevenal** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₃₉ H ₆₀ O ₈	PubChem[1]
Molecular Weight	656.9 g/mol	PubChem[1]
Exact Mass	656.42881887 Da	PubChem[1]
CAS Number	776331-34-1	PubChem[1]
XLogP3	6.2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	8	PubChem

Experimental Protocols for Structural Elucidation

The determination of **Brevenal**'s intricate structure was a multi-faceted process relying on a combination of spectroscopic techniques and ultimately confirmed by total chemical synthesis.

Spectroscopic Analysis

The initial structural hypothesis of **Brevenal** was established through a suite of advanced spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial for elucidating the connectivity of the molecule. These experiments included COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations, which helped in piecing

together the polyether backbone and the side chains. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were employed to determine the relative stereochemistry of the numerous chiral centers by analyzing through-space proton-proton interactions.[2]

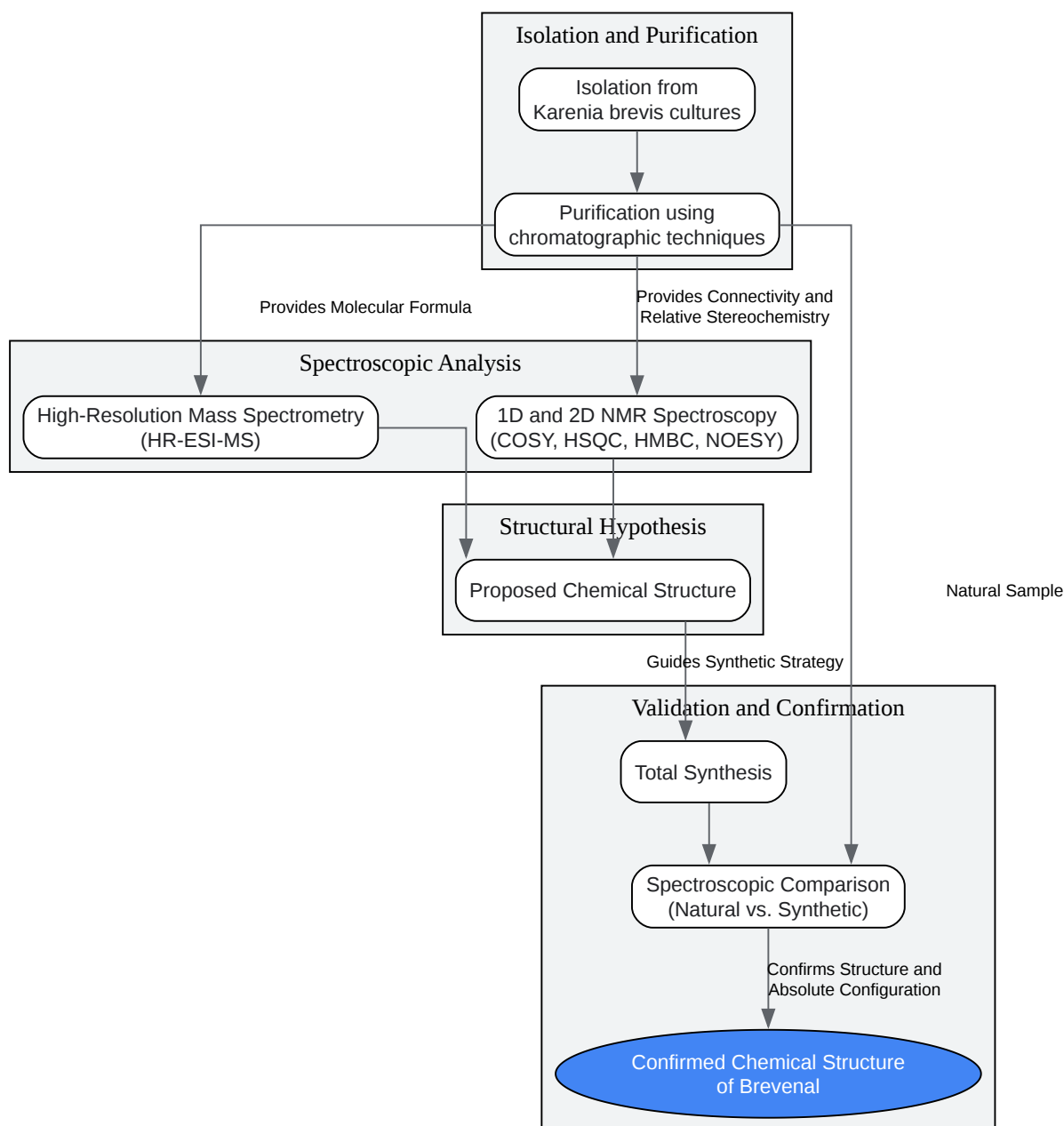
- High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with electrospray ionization (ESI), was used to determine the precise molecular formula of **Brevenal** by providing a highly accurate mass measurement.[3] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional clues about the structural components of the molecule.

Total Synthesis

The definitive confirmation of **Brevenal**'s structure, including its absolute configuration, was achieved through total synthesis. Several research groups have reported the total synthesis of **Brevenal**. [4][5][6][7][8] The general approach involved a convergent strategy where key fragments of the molecule were synthesized independently and then coupled together. The final synthetic product was then meticulously compared to the natural isolate using spectroscopic methods (NMR, MS) and by measuring its optical rotation. A key publication in this area even reported a revision of the initially proposed structure based on discrepancies between the NMR spectra of the synthetic compound and the natural product, highlighting the critical role of total synthesis in validating complex natural product structures.[9]

Visualization of the Structural Elucidation Workflow

The logical flow of experiments and reasoning that led to the determination of **Brevenal**'s chemical structure is depicted in the following diagram.



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Caption: Workflow for the structural elucidation of **Brevenal**.

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